![molecular formula C25H32O3 B14669012 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-61-3](/img/structure/B14669012.png)
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-pentylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The phenyl rings may interact with hydrophobic regions of proteins or cell membranes, influencing their function and dynamics.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(butoxy)phenyl]prop-2-enoate
Uniqueness
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.
Properties
CAS No. |
51572-61-3 |
|---|---|
Molecular Formula |
C25H32O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O3/c1-3-5-7-9-21-12-17-24(18-13-21)28-25(26)19-14-22-10-15-23(16-11-22)27-20-8-6-4-2/h10-19H,3-9,20H2,1-2H3 |
InChI Key |
FXCYACHKVQXFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


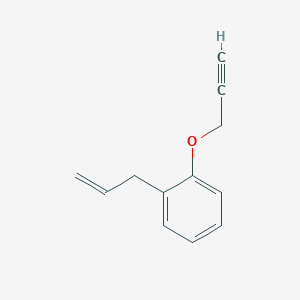
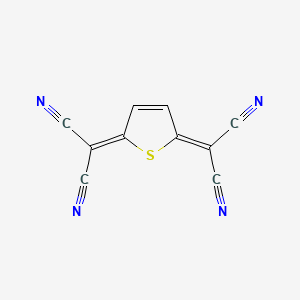

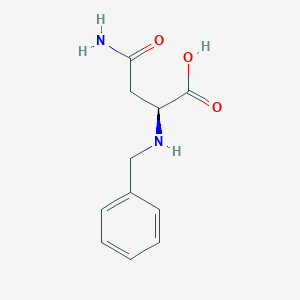

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
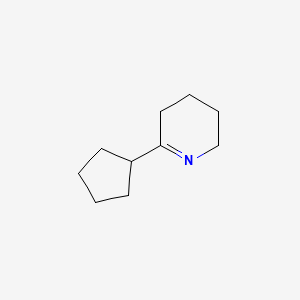
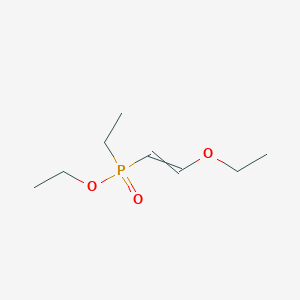
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)

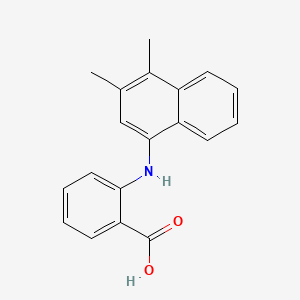


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
